![molecular formula C18H21N3O5S B2990935 N-(4-sulfamoylbenzyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1903914-86-2](/img/structure/B2990935.png)
N-(4-sulfamoylbenzyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sulfamoylbenzyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as SBNPN, is a synthetic compound used in scientific research. This compound has shown potential in various biological applications due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
- Apixaban is a potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa . It has been widely studied for its anticoagulant effects, particularly in preventing and treating thromboembolic disorders such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with atrial fibrillation.
- Patients with AF are at an increased risk of stroke due to blood clot formation in the atria. Apixaban has demonstrated efficacy in reducing the risk of stroke and systemic embolism in AF patients .
- Apixaban is used for VTE prophylaxis in patients undergoing major orthopedic surgeries (e.g., hip or knee replacement). It reduces the risk of postoperative DVT and PE .
- In patients with established VTE (DVT or PE), apixaban is an effective alternative to traditional anticoagulants like warfarin. It offers comparable efficacy with fewer bleeding complications .
- Studies have explored its role in reducing cardiovascular events (e.g., myocardial infarction, stroke) in this population .
- Unlike some other anticoagulants, apixaban has a lower renal excretion component. This property makes it suitable for patients with impaired renal function, as dose adjustments are less critical .
Anticoagulation Therapy
Stroke Prevention in Atrial Fibrillation (AF)
Venous Thromboembolism (VTE) Prophylaxis
Treatment of VTE
Secondary Prevention in Coronary Artery Disease
Renal Function Considerations
Propiedades
IUPAC Name |
6-(oxan-4-yloxy)-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c19-27(23,24)16-4-1-13(2-5-16)11-21-18(22)14-3-6-17(20-12-14)26-15-7-9-25-10-8-15/h1-6,12,15H,7-11H2,(H,21,22)(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZZDTSISHUAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.